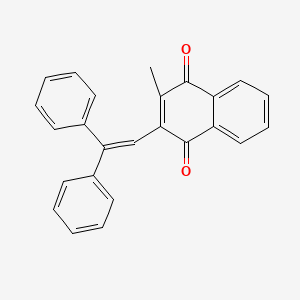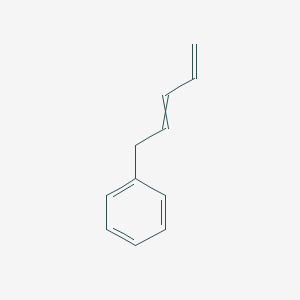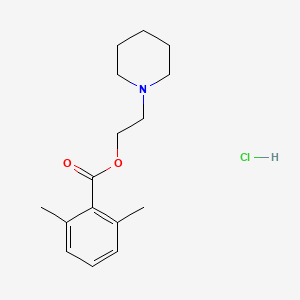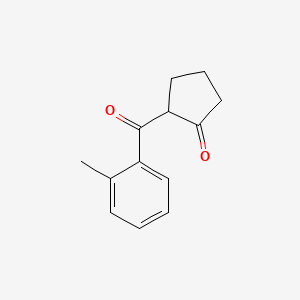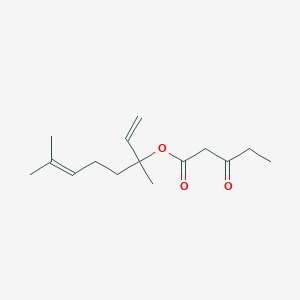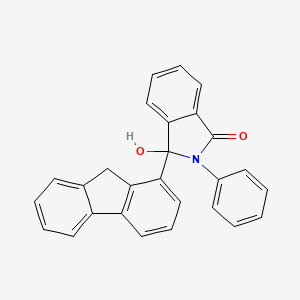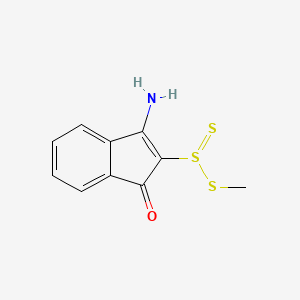![molecular formula C12H28P6 B14358264 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane CAS No. 91097-06-2](/img/structure/B14358264.png)
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane is a complex organic compound with a unique bicyclic structure. This compound is characterized by its high ring strain and the presence of multiple isopropyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The use of photoredox catalysts and LED irradiation makes the process efficient and potentially suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The isopropyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane involves its interaction with specific molecular targets. The high ring strain and unique structure allow it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the substituents attached to the rings.
Cyclopropenes: Used as building blocks in the synthesis of bicyclo[3.1.0]hexanes.
Uniqueness
2,3,4,6-Tetra(propan-2-yl)bicyclo[31
Propiedades
Número CAS |
91097-06-2 |
|---|---|
Fórmula molecular |
C12H28P6 |
Peso molecular |
358.19 g/mol |
Nombre IUPAC |
2,3,4,6-tetra(propan-2-yl)-1,2,3,4,5,6-hexaphosphabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H28P6/c1-9(2)13-14(10(3)4)17-16(12(7)8)18(17)15(13)11(5)6/h9-12H,1-8H3 |
Clave InChI |
NTEXQWXBSMFECK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P1P(P2P(P2P1C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


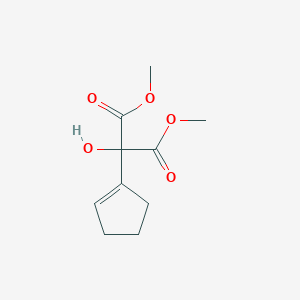
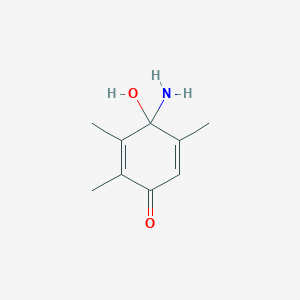
silane](/img/structure/B14358198.png)
![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)
